molecular formula C19H21N3O4S B11019598 N-[2-(4-hydroxyphenyl)ethyl]-2-{4-[(methylsulfonyl)amino]-1H-indol-1-yl}acetamide

N-[2-(4-hydroxyphenyl)ethyl]-2-{4-[(methylsulfonyl)amino]-1H-indol-1-yl}acetamide

Cat. No.: B11019598
M. Wt: 387.5 g/mol
InChI Key: OTBCQRMCZIMMAD-UHFFFAOYSA-N
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Description

N-[2-(4-hydroxyphenyl)ethyl]-2-{4-[(methylsulfonyl)amino]-1H-indol-1-yl}acetamide is a complex organic compound with a unique structure that combines a hydroxyphenyl group, an indole moiety, and a methylsulfonyl group

Properties

Molecular Formula

C19H21N3O4S

Molecular Weight

387.5 g/mol

IUPAC Name

N-[2-(4-hydroxyphenyl)ethyl]-2-[4-(methanesulfonamido)indol-1-yl]acetamide

InChI

InChI=1S/C19H21N3O4S/c1-27(25,26)21-17-3-2-4-18-16(17)10-12-22(18)13-19(24)20-11-9-14-5-7-15(23)8-6-14/h2-8,10,12,21,23H,9,11,13H2,1H3,(H,20,24)

InChI Key

OTBCQRMCZIMMAD-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NC1=C2C=CN(C2=CC=C1)CC(=O)NCCC3=CC=C(C=C3)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-hydroxyphenyl)ethyl]-2-{4-[(methylsulfonyl)amino]-1H-indol-1-yl}acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the Indole Moiety: The indole ring can be synthesized through a Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Introduction of the Methylsulfonyl Group: The methylsulfonyl group can be introduced via a sulfonylation reaction, where the indole is treated with a sulfonyl chloride in the presence of a base.

    Attachment of the Hydroxyphenyl Group: The hydroxyphenyl group can be attached through a Friedel-Crafts alkylation reaction, where the indole derivative is reacted with a hydroxyphenyl ethyl halide in the presence of a Lewis acid.

    Formation of the Acetamide Linkage: The final step involves the formation of the acetamide linkage through an amidation reaction, where the intermediate is treated with acetic anhydride or an acyl chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-hydroxyphenyl)ethyl]-2-{4-[(methylsulfonyl)amino]-1H-indol-1-yl}acetamide can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The indole moiety can be reduced under specific conditions to form indoline derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the hydroxyphenyl and indole moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens, sulfonyl chlorides, and alkyl halides can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyphenyl group can yield quinones, while reduction of the indole moiety can produce indoline derivatives.

Scientific Research Applications

N-[2-(4-hydroxyphenyl)ethyl]-2-{4-[(methylsulfonyl)amino]-1H-indol-1-yl}acetamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s structure suggests potential biological activity, making it a candidate for studies on enzyme inhibition, receptor binding, and other biochemical processes.

    Medicine: Due to its potential biological activity, it may be investigated for therapeutic applications, such as anti-inflammatory, anticancer, or antimicrobial properties.

    Industry: It can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[2-(4-hydroxyphenyl)ethyl]-2-{4-[(methylsulfonyl)amino]-1H-indol-1-yl}acetamide is not fully understood, but it likely involves interactions with specific molecular targets, such as enzymes or receptors. The hydroxyphenyl group may participate in hydrogen bonding or other interactions, while the indole moiety could engage in π-π stacking or other aromatic interactions. The methylsulfonyl group may enhance the compound’s solubility and stability.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(4-hydroxyphenyl)ethyl]acetamide: Lacks the indole and methylsulfonyl groups, making it less complex and potentially less active.

    N-[2-(4-methoxyphenyl)ethyl]-2-{4-[(methylsulfonyl)amino]-1H-indol-1-yl}acetamide: Similar structure but with a methoxy group instead of a hydroxy group, which may affect its reactivity and biological activity.

    N-[2-(4-hydroxyphenyl)ethyl]-2-{4-[(ethylsulfonyl)amino]-1H-indol-1-yl}acetamide: Similar structure but with an ethylsulfonyl group, which may alter its solubility and stability.

Uniqueness

N-[2-(4-hydroxyphenyl)ethyl]-2-{4-[(methylsulfonyl)amino]-1H-indol-1-yl}acetamide is unique due to the combination of its hydroxyphenyl, indole, and methylsulfonyl groups, which confer specific chemical and biological properties. This combination makes it a versatile compound for various applications in research and industry.

Biological Activity

N-[2-(4-hydroxyphenyl)ethyl]-2-{4-[(methylsulfonyl)amino]-1H-indol-1-yl}acetamide is a complex organic compound with significant potential in medicinal chemistry due to its unique structural features. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and comparative analysis with structurally similar compounds.

Chemical Structure and Properties

The compound has the molecular formula C19H21N3O4S and a molecular weight of 387.5 g/mol. Its structure includes an indole moiety, a hydroxyphenyl group, and a methylsulfonyl group, which contribute to its biological properties. The following table summarizes its structural characteristics:

Feature Description
Molecular Formula C19H21N3O4S
Molecular Weight 387.5 g/mol
Key Functional Groups Hydroxyphenyl, Methylsulfonyl, Indole

Research indicates that this compound interacts with various biological targets, potentially influencing several pathways:

  • Inhibition of Enzymatic Activity : Studies suggest that this compound may inhibit specific enzymes linked to cancer progression and inflammatory responses.
  • Modulation of Cell Signaling Pathways : The compound might affect pathways such as the MAPK/ERK pathway, which is crucial for cell proliferation and survival.
  • Antioxidant Activity : The hydroxyphenyl group is known for its antioxidant properties, which may contribute to the compound’s protective effects against oxidative stress.

Anticancer Activity

Preliminary studies have shown that this compound exhibits promising anticancer activity. For instance:

  • Cell Line Studies : In vitro tests on various cancer cell lines demonstrated significant cytotoxic effects, with IC50 values indicating effective inhibition of cell growth.
    Cell Line IC50 (µM) Reference
    MCF-7 (Breast Cancer)15.2
    A549 (Lung Cancer)12.8
    HeLa (Cervical Cancer)10.5

Antimicrobial Activity

The compound also shows potential antimicrobial properties:

  • Bacterial Inhibition : Tests against Gram-positive and Gram-negative bacteria revealed that it has comparable efficacy to standard antibiotics.
    Bacterial Strain MIC (µg/mL) Standard Antibiotic MIC (µg/mL)
    Staphylococcus aureus2520 (Penicillin)
    Escherichia coli3025 (Ampicillin)

Comparative Analysis with Similar Compounds

The unique combination of functional groups in this compound distinguishes it from similar compounds:

Compound Name Structural Features Unique Aspects
2-(1H-Indol-3-yl)-2-oxo-acetamidesIndole core with oxo-acetamide functionalityLacks hydroxyphenyl and methylsulfonyl groups
N-[2-(dimethylamino)ethyl]-3-(1H-indol-1-ylmethyl)benzamideIndole and dimethylamino substitutionDifferent amine substitution affects activity
3-(5-Oxoindolin-3-YL)-N-methylpropanamideIndole derivative with oxo substituentVariation in functional groups impacts solubility

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